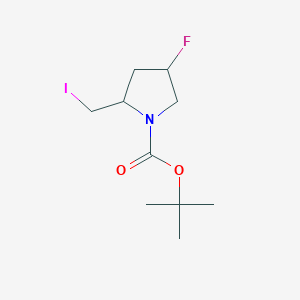![molecular formula C12H9F2N3O2 B1473909 2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid CAS No. 1547281-94-6](/img/structure/B1473909.png)
2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The structure suggests the presence of a carboxylic acid group, an amino group, and a 2,4-difluorophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods like the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound’s solubility could be influenced by the polar carboxylic acid group and the nonpolar aromatic ring .Wissenschaftliche Forschungsanwendungen
-
2-Amino-2-(2,4-difluorophenyl)acetic acid : This compound is available for scientific research, but specific applications are not mentioned in the source.
-
2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride : This is another related compound available for scientific research, but again, specific applications are not detailed in the source.
-
2-(2,4-Difluorophenyl)pyridine : This compound has been used in the development of blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
-
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate : While not the exact compound, this related compound has been used in research on ethylene inhibitors in agriculture to control ripening and extend the shelf life of fruits and vegetables.
-
2-Amino-2-(2,4-difluorophenyl)acetic acid : This compound is available for scientific research, but specific applications are not mentioned in the source.
-
2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride : This is another related compound available for scientific research, but again, specific applications are not detailed in the source.
-
2-(2,4-Difluorophenyl)pyridine : This compound has been used in the development of blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
-
2,4-Difluorophenylacetic acid : This compound has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) .
-
2-Amino-2-(2,4-difluorophenyl)acetic acid : This compound is available for scientific research, but specific applications are not mentioned in the source.
-
2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride : This is another related compound available for scientific research, but again, specific applications are not detailed in the source.
-
2-(2,4-Difluorophenyl)pyridine : This compound has been used in the development of blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
-
2,4-Difluorophenylacetic acid : This compound has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical trials, and eventually, if those are successful, conducting clinical trials .
Eigenschaften
IUPAC Name |
2-(2,4-difluoroanilino)-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-6-8(11(18)19)5-15-12(16-6)17-10-3-2-7(13)4-9(10)14/h2-5H,1H3,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZZTNMAAKFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide](/img/structure/B1473830.png)
![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)



![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)
![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)




![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)